molecular formula C9H7BrO3 B13988459 8-Bromo-7-hydroxychroman-4-one

8-Bromo-7-hydroxychroman-4-one

Cat. No.: B13988459
M. Wt: 243.05 g/mol
InChI Key: MGOWVTKFYPAGPY-UHFFFAOYSA-N
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Description

8-Bromo-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxychroman-4-one typically involves the bromination of 7-hydroxychroman-4-one. This can be achieved by reacting 7-hydroxychroman-4-one with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-hydroxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Bromo-7-hydroxychroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-7-hydroxychroman-4-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

8-bromo-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H7BrO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2

InChI Key

MGOWVTKFYPAGPY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Br)O

Origin of Product

United States

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